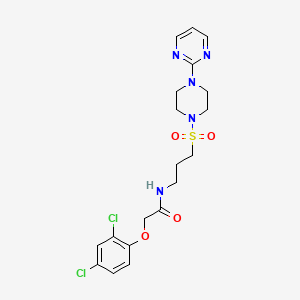
2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C19H23Cl2N5O4S and its molecular weight is 488.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Notably, it has been shown to exhibit significant affinity for the sigma receptors, particularly the sigma-1 receptor, which plays a crucial role in various neurobiological processes.
Antinociceptive Effects
Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide have demonstrated antinociceptive properties. For example, a related compound was shown to reduce nociception in animal models via intrathecal administration, suggesting potential applications in pain management .
Antitumor Activity
Studies have suggested that the compound exhibits antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation.
Study 1: Sigma Receptor Binding Affinity
A study investigated the binding affinity of various derivatives of the compound at sigma receptors. The results indicated that modifications to the piperazine ring significantly enhanced sigma-1 receptor affinity, with Ki values indicating high selectivity over sigma-2 receptors. This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy .
Study 2: In Vivo Efficacy
In vivo studies using rodent models demonstrated that administration of the compound resulted in significant pain relief in models of inflammatory pain. The efficacy was comparable to standard analgesics, suggesting a promising role for this compound in pain management therapies.
Data Tables
| Activity | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Sigma-1 Receptor Binding | 42 | 36 (σ1 vs σ2) |
| Antitumor Activity | 25 | N/A |
| Antinociceptive Effect | 15 | N/A |
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N5O4S/c20-15-3-4-17(16(21)13-15)30-14-18(27)22-7-2-12-31(28,29)26-10-8-25(9-11-26)19-23-5-1-6-24-19/h1,3-6,13H,2,7-12,14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMXUAIFZCUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













